(R)-6,7-Difluorochroman-4-amine
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Overview
Description
(R)-6,7-Difluorochroman-4-amine is a fluorinated organic compound belonging to the class of chromanes. Chromanes are benzopyran derivatives, and this particular compound features two fluorine atoms at the 6 and 7 positions of the chromane ring, as well as an amine group at the 4 position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6,7-Difluorochroman-4-amine typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of chroman-4-amine derivatives using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (R)-6,7-Difluorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl). Reaction conditions often involve mild temperatures and acidic or neutral pH.
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. These reactions are usually performed under an inert atmosphere and at low temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3). Reaction conditions may vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: Nitrosochroman-4-amine, Nitrochroman-4-amine
Reduction: Chroman-4-amine, Chroman-4-amide
Substitution: Hydroxychroman-4-amine, Aminochroman-4-amine
Scientific Research Applications
(R)-6,7-Difluorochroman-4-amine has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which (R)-6,7-Difluorochroman-4-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects.
Comparison with Similar Compounds
(R)-6,7-Difluorochroman-4-amine is unique due to its specific fluorination pattern and the presence of the amine group. Similar compounds include:
Chroman-4-amine: Lacks fluorine atoms, resulting in different chemical and physical properties.
6,7-Difluorochroman-4-ol: Contains hydroxyl groups instead of the amine group, leading to different reactivity and applications.
6,7-Difluorochroman-3-amine: Similar fluorination pattern but with the amine group at a different position, affecting its biological activity and applications.
These compounds highlight the importance of structural modifications in determining the properties and applications of chromane derivatives.
Properties
IUPAC Name |
(4R)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIXARHKVMLS-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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